Benzoyl leuco methylene blue
Overview
Description
Synthesis Analysis
BLMB decomposes in the presence of attapulgus clay or silica gel, leading to the formation of methylene blue and other derivatives. This process is influenced by factors such as solvent type and is suggested to involve photon-induced free radical reactions (Potts, Wood, & Cook, 1972).
Molecular Structure Analysis
The molecular structure of BLMB and its derivatives plays a crucial role in its chemical behavior. The formation of methylene blue from BLMB involves the transformation of colorless products into blue dye, indicating changes in molecular structure under certain conditions (Potts, Wood, & Cook, 1972).
Chemical Reactions and Properties
BLMB is involved in various chemical reactions, including photocatalytic dechlorination processes and reactions with inorganic salts. These reactions demonstrate the compound's ability to interact with different substances and its potential for environmental remediation applications (Izadifard, Langford, & Achari, 2010).
Physical Properties Analysis
The physical properties of BLMB, such as its solubility and interaction with solvents, influence its behavior in various processes. For example, its decomposition in the presence of solvents and adsorbents highlights the importance of physical properties in determining its stability and reactivity (Potts, Wood, & Cook, 1972).
Chemical Properties Analysis
BLMB's chemical properties, including its reactivity with other chemicals and its role in catalytic processes, are crucial for understanding its applications. Its ability to undergo photoreduction and participate in dye-sensitized photocatalytic reactions demonstrates its potential in chemical synthesis and environmental applications (Izadifard, Langford, & Achari, 2010).
Scientific Research Applications
Fluorescent Properties and Future Use
Benzoyl leuco methylene blue, also known as methylene blue, is a fluorescent dye with a history of diverse applications across scientific fields. Initially discovered in 1876, its role has evolved beyond traditional dye uses, finding its place in intraoperative fluorescent imaging. This has opened new vistas for its application in surgery, particularly in near-infrared imaging for visualization of ureters, identification of the parathyroid gland, pancreatic tumor imaging, detection of breast cancer tumor margins, and sentinel node biopsy in breast cancer. Despite its widespread use, the exploration of methylene blue's fluorescent properties is in its infancy, with the need for further pre-clinical and clinical research to unlock its full potential and address existing challenges and limitations (Cwalinski et al., 2020).
Adsorption Properties for Dye Removal
Methylene blue's adsorption capabilities have been leveraged for environmental applications, particularly in the removal of pollutants from water. It serves as a benchmark molecule for evaluating the adsorption efficiency of various low-cost adsorbents, including agricultural wastes, industrial solid wastes, biomass, clays, minerals, and zeolites. These adsorbents have demonstrated significant capabilities for methylene blue removal, offering a sustainable and cost-effective solution for water purification and treatment of wastewater from industries like textile, paper, and printing. The shift towards using these non-conventional adsorbents is driven by their efficiency, renewability, and lower costs compared to commercial activated carbon (Rafatullah et al., 2010).
Comparative Study with Proflavine
In the medical field, methylene blue, alongside proflavine, has been utilized for staining nucleic acids and as an antimicrobial, anti-inflammatory, and antioxidant agent. These applications extend to clinical uses for sentinel node mapping, detection of tumors, and treatment of various conditions. The review by Nedu et al. (2020) aims to identify optimal concentrations for in vivo experiments and highlight the comparative effectiveness of methylene blue and proflavine in surgical applications, emphasizing their potential beyond traditional diagnostic roles to therapeutic uses (Nedu et al., 2020).
Activation of Agricultural-based Adsorbents
Methylene blue's interaction with activated carbons prepared from agricultural wastes illustrates its role in evaluating adsorbent quality, particularly in terms of mesoporosity. The shift towards microwave heating in the activation of these carbons demonstrates a modern approach to enhancing adsorption performance, making methylene blue central to innovations in environmental engineering and sustainable waste management practices (Ahmed, 2016).
Safety and Efficacy for Vasoplegia Treatment
Methylene blue's pharmacologic properties have been explored in treating vasoplegic syndromes, particularly in distributive shock states observed post-cardiac surgeries. While its ability to improve blood pressure is well documented, ongoing research aims to establish its efficacy in improving oxygen delivery and reducing mortality rates, highlighting the need for further large-scale trials (Hosseinian et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3,7-bis(dimethylamino)phenothiazin-10-yl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKURGBYDCVNWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061639 | |
Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoyl leuco methylene blue | |
CAS RN |
1249-97-4 | |
Record name | 3,7-Bis(dimethylamino)-10-benzoylphenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1249-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylene blue leucobenzoyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl leuco methylene blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11881 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanone, [3,7-bis(dimethylamino)-10H-phenothiazin-10-yl]phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine-3,7-diamine, 10-benzoyl-N,N,N',N'-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3061639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-benzoyl-3,7-bis(dimethylamino)phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.641 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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